![molecular formula C19H15ClN2O2 B5726778 N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention in recent years due to its potent antitumor activity and favorable pharmacological properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide involves the inhibition of several enzymes and proteins that are critical for cancer cell survival. It has been shown to target Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling, as well as interleukin-2 inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. It has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines that promote tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapeutics. However, its limitations include the potential for off-target effects and toxicity, as well as the need for further optimization of its pharmacological properties.
Future Directions
Future research on N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide should focus on the identification of biomarkers that can predict response to treatment, as well as the development of combination therapies that can enhance its antitumor activity. Additionally, further optimization of its pharmacological properties, including its bioavailability and toxicity profile, will be critical for its successful translation into clinical practice.
Synthesis Methods
The synthesis of N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide involves several steps, including the reaction of 2-chlorobenzyl alcohol with 4-nitrophenol to form 4-[(2-chlorobenzyl)oxy]phenol. This intermediate is then converted to the corresponding amide using nicotinoyl chloride in the presence of triethylamine. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and apoptosis.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-18-6-2-1-4-15(18)13-24-17-9-7-16(8-10-17)22-19(23)14-5-3-11-21-12-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYDVDUXSSZWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(2-Chloro-benzyloxy)-phenyl]-nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.